5-Chloro-N-hydroxynicotinimidamide
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Overview
Description
5-Chloro-N’-hydroxypyridine-3-carboximidamide is a chemical compound known for its unique structure and properties. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a chloro group at the 5th position and a hydroxyl group at the N’ position of the pyridine ring contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 5-chloro-3-hydroxypyridine as a starting material, which undergoes further chemical modifications to introduce the carboximidamide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing advanced chemical reactors and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N’-hydroxypyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chloro group in the presence of catalysts.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-N’-hydroxypyridine-3-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-N’-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets. The chloro and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-hydroxypyridine: Shares the chloro and hydroxyl groups but lacks the carboximidamide group.
2-Chloro-3-hydroxypyridine: Similar structure with the chloro group at the 2nd position.
3-Hydroxypyridine: Lacks the chloro group, making it less reactive in certain reactions.
Uniqueness
5-Chloro-N’-hydroxypyridine-3-carboximidamide is unique due to the presence of both chloro and carboximidamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H6ClN3O |
---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
5-chloro-N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C6H6ClN3O/c7-5-1-4(2-9-3-5)6(8)10-11/h1-3,11H,(H2,8,10) |
InChI Key |
OQXYSMHNNOMMCZ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=NC=C1Cl)/C(=N/O)/N |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(=NO)N |
Origin of Product |
United States |
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